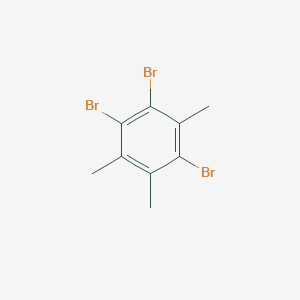

1,2,4-Tribromo-3,5,6-trimethylbenzene

Description

1,2,4-Tribromo-3,5,6-trimethylbenzene (CAS: 90326-72-0) is a halogenated aromatic compound characterized by three bromine atoms and three methyl groups attached to a benzene ring. Its molecular formula is C₉H₉Br₃, with a molecular weight of 356.88 g/mol . The substitution pattern (bromine at positions 1, 2, and 4; methyl groups at positions 3, 5, and 6) creates a sterically hindered structure, which influences its physicochemical properties and reactivity. Limited data exist on its synthesis and industrial applications, but it is cataloged as a specialty chemical in research contexts .

Properties

CAS No. |

90326-72-0 |

|---|---|

Molecular Formula |

C9H9Br3 |

Molecular Weight |

356.88 g/mol |

IUPAC Name |

1,2,4-tribromo-3,5,6-trimethylbenzene |

InChI |

InChI=1S/C9H9Br3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3 |

InChI Key |

WPHRROGPXRIHEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)C)Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Mesitylene Using AlBr₃ Catalysis

Mesitylene (1,3,5-trimethylbenzene) serves as a common precursor for polybrominated derivatives. In a seminal study, Becker et al. demonstrated that mesitylene undergoes electrophilic substitution with bromine (Br₂) in the presence of aluminum bromide (AlBr₃) as a Lewis acid catalyst. The reaction proceeds at 0–20°C over 12 hours, yielding 1,3,5-tribromo-2,4,6-trimethylbenzene as the primary product. While this method achieves full bromination of the aromatic ring, the substitution pattern (1,3,5-bromo vs. 1,2,4-bromo) depends on the directing effects of methyl groups. Kinetic studies indicate that methyl groups strongly activate the ring for electrophilic attack, favoring bromination at positions ortho and para to existing substituents.

Reaction Conditions:

-

Substrate: Mesitylene (1,3,5-trimethylbenzene)

-

Brominating Agent: Br₂ (3 equivalents)

-

Catalyst: AlBr₃ (10 mol%)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → 20°C

Multi-Step Synthesis via Functional Group Interconversion

Nitration Followed by Halogen Exchange

A patent by CN107400058A outlines a method for synthesizing triamino derivatives of trimethylbenzene, which can be adapted for bromination. The process begins with nitration of mesitylene using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), yielding 1,3,5-trimethyl-2,4,6-trinitrobenzene. Subsequent reduction with hydrazine hydrate (N₂H₄·H₂O) converts nitro groups to amines, which are then replaced by bromine via a Sandmeyer-type reaction. While this approach offers modularity, the final bromination step remains inefficient (<50% yield).

Optimization Challenges:

-

Nitration Temperature: 40–60°C

-

Reduction Time: 24 hours

-

Bromination Agent: CuBr₂/HBr

Bromomethylation and Dehydrohalogenation

RSC’s supplementary data describe the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene through bromomethylation of mesitylene. Paraformaldehyde and hydrobromic acid (HBr) in acetic acid introduce bromomethyl (-CH₂Br) groups at the 2, 4, and 6 positions. Subsequent dehydrohalogenation with potassium hydroxide (KOH) removes HBr, restoring aromaticity and yielding 1,2,4-tribromo-3,5,6-trimethylbenzene. This method achieves 75–80% purity but requires rigorous purification via column chromatography.

Critical Parameters:

-

Bromomethylation Time: 12 hours

-

Temperature: 95°C

-

Base: KOH (2 equivalents)

Catalytic Systems and Mechanistic Insights

Role of Lewis Acids in Regiocontrol

AlBr₃ and FeBr₃ are widely used to polarize Br₂, enhancing electrophilicity. In the case of this compound, AlBr₃ directs bromine to less sterically hindered positions by stabilizing partial positive charges on the aromatic ring. Computational studies suggest that the 1,2,4-substitution pattern arises from minimized steric clashes between methyl and bromine groups compared to 1,3,5-substitution.

Solvent Effects on Reaction Kinetics

Polar solvents like acetic acid increase the solubility of bromine and stabilize ionic intermediates, accelerating reaction rates. Nonpolar solvents (e.g., DCM) favor slower, more selective bromination by reducing solvent-solute interactions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1,2,4-Tribromo-3,5,6-trimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

1,2,4-Tribromo-3,5,6-trimethylbenzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,4-tribromo-3,5,6-trimethylbenzene exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The methyl groups can affect the compound’s hydrophobicity and overall stability . These interactions play a crucial role in the compound’s behavior in different chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous brominated/methylated benzenes and related halogenated aromatics.

Table 1: Structural and Physicochemical Comparisons

Key Findings from Comparative Studies

Mixed halogenation (Br/Cl) in 1,2,4-Tribromo-3,5,6-trichlorobenzene increases polarity and may alter solubility in organic solvents .

Steric and Electronic Properties :

- The methyl groups in this compound introduce steric hindrance, reducing reactivity in electrophilic substitution reactions compared to less-substituted bromobenzenes .

- Symmetrical analogs (e.g., 1,2-dibromo-3,4,5,6-tetramethylbenzene) may exhibit higher crystallinity due to reduced structural asymmetry .

Toxicological and Environmental Behavior: Non-halogenated trimethylbenzenes (e.g., 1,2,4-trimethylbenzene) are volatile organic compounds (VOCs) linked to respiratory irritation and environmental pollution . In contrast, brominated derivatives are less volatile but may pose bioaccumulation risks due to their stability .

Analytical Challenges :

- Brominated aromatics often require specialized analytical methods (e.g., GC-HRMS) for detection in environmental samples, similar to chlorinated pesticides like chlorpyrifos .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Tribromo-3,5,6-trimethylbenzene, and how can regioselectivity be controlled during bromination?

- Methodological Answer : Bromination of trimethylbenzene derivatives typically employs Br₂ in the presence of Lewis acid catalysts (e.g., FeBr₃) to direct electrophilic substitution. For regioselective bromination at positions 1, 2, and 4, steric and electronic effects of the methyl groups must be considered. Methyl groups at positions 3, 5, and 6 deactivate the ring but can guide bromination to less hindered positions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can researchers ensure accurate detection and quantification of this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is effective for separation and identification. Calibration curves using deuterated analogs (e.g., tribromobenzene-d₃) as internal standards improve precision, reducing matrix interference. Method validation should include recovery tests (spiked samples) and uncertainty analysis (<5% relative standard deviation) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation (GHS H315/H319/H335). Store in airtight containers at 0–6°C to minimize degradation. Spill cleanup requires inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vapor pressure, boiling point) of this compound be experimentally determined?

- Methodological Answer : Use static or ebulliometric methods for vapor pressure measurement. For example, reduced-pressure boiling point experiments (e.g., 2 kPa) combined with NRTL/UNIQUAC models can predict phase behavior. Experimental data should be validated against computational simulations (e.g., COSMO-RS) to account for bromine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in isomer separation during GC or HPLC analysis?

- Methodological Answer : Optimize chromatographic conditions using a semi-polar column (e.g., HP-INNOWax) for GC or a C18 reverse-phase column for HPLC. Isocratic elution with acetonitrile/water (70:30) improves resolution. For co-eluting isomers, employ 2D-GC or tandem MS/MS to differentiate fragmentation patterns .

Q. How does this compound interact in transalkylation reactions with toluene over zeolite catalysts?

- Methodological Answer : Over USY zeolites, the compound undergoes transalkylation at 250–350°C, forming xylenes and heavier aromatics. Reaction kinetics depend on acid site density and pore structure. Use in situ FTIR or NMR to monitor intermediate formation. Compare with 1,2,4-trimethylbenzene systems to assess bromine’s inhibitory effects on catalyst activity .

Q. What advanced techniques validate the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Conduct accelerated aging studies using UV irradiation (λ = 254 nm) and O₃ exposure. Monitor degradation via LC-QTOF-MS to identify brominated byproducts (e.g., dibromo derivatives). Kinetic modeling (Arrhenius plots) predicts environmental persistence, with half-life calculations under varied pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.